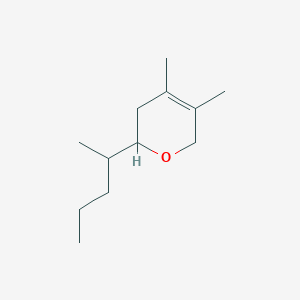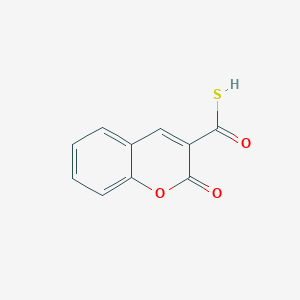
2-Oxo-2H-1-benzopyran-3-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid typically involves the reaction of salicylaldehyde with a suitable thioester or thiol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-3-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid group to a thiol or thioether.
Substitution: The thioic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-3-carbothioic S-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-3-carbothioic S-acid can be compared with other benzopyran derivatives, such as:
2-Oxo-2H-1-benzopyran-3-carbonitrile: Similar in structure but contains a nitrile group instead of a thioic acid group.
2-Oxo-2H-1-benzopyran-3-carboxylic acid: Contains a carboxylic acid group, making it more acidic and potentially more reactive in certain conditions.
7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioic S-ethyl ester: An ester derivative with different solubility and reactivity properties.
The uniqueness of this compound lies in its thioic acid group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
919106-58-4 |
|---|---|
Molecular Formula |
C10H6O3S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-oxochromene-3-carbothioic S-acid |
InChI |
InChI=1S/C10H6O3S/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H,12,14) |
InChI Key |
BVIPMQUXWLNZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



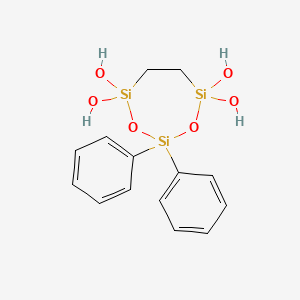
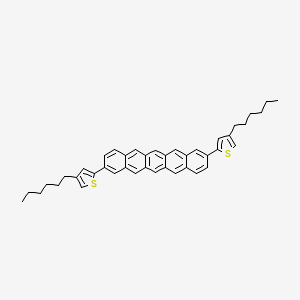
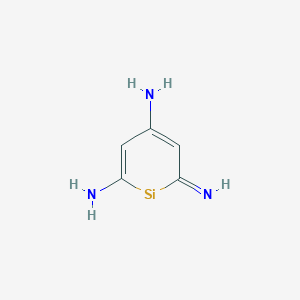
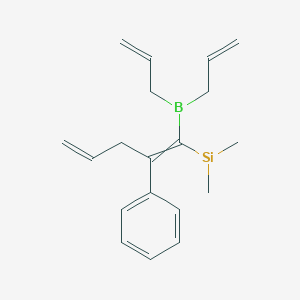
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)

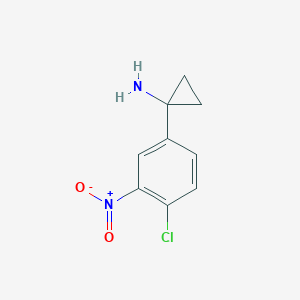

![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

